molecular formula C6H2F3N3OS B3221219 6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile CAS No. 1206523-96-7

6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile

Cat. No.: B3221219
CAS No.: 1206523-96-7
M. Wt: 221.16 g/mol
InChI Key: NWNRMTXFRYDCLQ-UHFFFAOYSA-N
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Description

6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile is a chemical compound characterized by the presence of a trifluoromethylsulfinyl group attached to a pyridazine ring with a carbonitrile substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylsulfinyl chloride (CF3SO2Cl) as a reagent, which reacts with a pyridazine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethylsulfonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethylsulfinyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The carbonitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethylsulfanyl)pyridazine-3-carbonitrile: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    Pyridazine derivatives: Various pyridazine-based compounds with different substituents, such as pyridazinone derivatives.

Uniqueness

6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile is unique due to the presence of the trifluoromethylsulfinyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethylsulfinyl)pyridazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3OS/c7-6(8,9)14(13)5-2-1-4(3-10)11-12-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNRMTXFRYDCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C#N)S(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210854
Record name 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206523-96-7
Record name 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206523-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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